3-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione 3-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2549034-24-2
VCID: VC11846997
InChI: InChI=1S/C16H18F3N5O2/c17-16(18,19)12-7-13(21-9-20-12)22-5-3-10(4-6-22)23-8-14(25)24(15(23)26)11-1-2-11/h7,9-11H,1-6,8H2
SMILES: C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Molecular Formula: C16H18F3N5O2
Molecular Weight: 369.34 g/mol

3-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione

CAS No.: 2549034-24-2

Cat. No.: VC11846997

Molecular Formula: C16H18F3N5O2

Molecular Weight: 369.34 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione - 2549034-24-2

Specification

CAS No. 2549034-24-2
Molecular Formula C16H18F3N5O2
Molecular Weight 369.34 g/mol
IUPAC Name 3-cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C16H18F3N5O2/c17-16(18,19)12-7-13(21-9-20-12)22-5-3-10(4-6-22)23-8-14(25)24(15(23)26)11-1-2-11/h7,9-11H,1-6,8H2
Standard InChI Key FHGPODUSMODTIO-UHFFFAOYSA-N
SMILES C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Canonical SMILES C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F

Introduction

Structural Overview

The compound can be broken down into the following key structural components:

  • Imidazolidine-2,4-dione Core: This is a cyclic urea derivative that often serves as a scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and stability.

  • Cyclopropyl Substituent: A three-membered cyclopropane ring attached to the imidazolidine core. Cyclopropyl groups are known for their rigidity and ability to modulate biological activity.

  • Pyrimidine Ring with Trifluoromethyl Substitution: The trifluoromethyl group (-CF₃) on the pyrimidine ring enhances lipophilicity and metabolic stability, often improving pharmacokinetic properties.

  • Piperidine Ring: A six-membered nitrogen-containing ring commonly found in pharmaceutical compounds due to its versatility in interacting with biological targets.

Synthesis Pathways

While specific synthesis pathways for this compound are not explicitly detailed in the search results, similar compounds are typically synthesized through multi-step organic reactions involving:

  • Formation of the Imidazolidine Core: This step often involves cyclization reactions using urea derivatives.

  • Attachment of the Cyclopropyl Group: Achieved through alkylation or cyclopropanation reactions.

  • Functionalization of the Pyrimidine Ring: Incorporating the trifluoromethyl group can be achieved via electrophilic substitution or by using trifluoromethylating agents.

  • Coupling with Piperidine: This step may involve nucleophilic substitution or reductive amination to link the piperidine moiety to the pyrimidine ring.

Medicinal Chemistry

Compounds featuring imidazolidine-2,4-dione cores and trifluoromethyl-substituted pyrimidines have been explored for various therapeutic applications:

  • Anti-inflammatory Agents: The imidazolidine core is associated with inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation .

  • Antiviral Properties: Pyrimidine derivatives have been studied for their potential as antiviral agents targeting RNA-dependent RNA polymerases .

  • Anticancer Activity: Piperidine-containing molecules are known to exhibit cytotoxic effects against cancer cell lines by interfering with cellular signaling pathways .

Agrochemicals

Pyrimidine derivatives, especially those substituted with trifluoromethyl groups, are utilized in agrochemical formulations as herbicides or pesticides due to their ability to disrupt metabolic pathways in plants and pests .

Challenges

  • Synthetic Complexity: The multi-step synthesis of such compounds requires precise control over reaction conditions to achieve high yields and purity.

  • Biological Specificity: While promising, the broad spectrum of activity necessitates further optimization to reduce off-target effects.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: To refine pharmacological profiles by modifying substituents on the core structure.

  • Preclinical Evaluation: In-depth studies on toxicity, pharmacokinetics, and efficacy in disease models.

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